molecular formula C15H14F3N3O B1405674 N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1227954-83-7

N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Cat. No. B1405674
M. Wt: 309.29 g/mol
InChI Key: KCLPJRVIAAZFFV-UHFFFAOYSA-N
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Description

A chemical compound’s description typically includes its IUPAC name, common names, and structural formula. It may also include information about the compound’s role or use.



Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reaction, and the conditions under which the reaction occurs.



Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

Chemical reactions analysis involves understanding the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods.


Scientific Research Applications

Antimicrobial Activity

Research by Reddy, Reddy, and Venugopal (2003) explored the synthesis of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas and evaluated their antimicrobial activity. This study suggests the potential use of similar compounds, including N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, in antimicrobial applications (Reddy, Reddy, & Venugopal, 2003).

Enzyme Inhibition and Anticancer Properties

Mustafa, Perveen, and Khan (2014) synthesized several urea derivatives, including compounds structurally similar to N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, and examined their enzyme inhibition and anticancer properties. This indicates the compound's relevance in cancer research and enzyme-related studies (Mustafa, Perveen, & Khan, 2014).

Cytokinin Activity

Takahashi et al. (1978) investigated the cytokinin activity of N-phenyl-N′-(4-pyridyl)urea derivatives, which are structurally related to the compound . Their findings highlight the potential of these compounds in plant growth and development research (Takahashi et al., 1978).

Catalytic and Kinetic Studies

Belzile, Neverov, and Brown (2014) studied the kinetics and products of solvolysis of N,N-bis(2-picolyl)ureas catalyzed by Cu(II) ion. This research can inform the understanding of similar reactions involving N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (Belzile, Neverov, & Brown, 2014).

Supramolecular Chemistry

Troff et al. (2012) described the self-assembly of metallo-supramolecular macrocycles using pyridine-substituted urea ligands. This study provides insights into the potential use of N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea in the field of supramolecular chemistry (Troff et al., 2012).

Chemical Reactions and Crystallography

Research by Stojanovic et al. (2010) on the methylation of N-phenyl-N′-(pyridin-2-ylmethyl)urea and its derivatives, including crystallographic data, provides valuable information relevant to the compound (Stojanovic et al., 2010).

TRPV1 Antagonism

Sun et al. (2015) studied N-[{2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-yl}methyl] N'-(6,6-fused heterocyclic) ureas as hTRPV1 antagonists, suggesting the potential use of similar compounds in pain management and receptor studies (Sun et al., 2015).

Safety And Hazards

Safety and hazard information typically includes the compound’s toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely.


Future Directions

Future directions could include potential applications of the compound, areas where further research is needed, or new synthesis methods that could be developed.


I hope this general information is helpful. If you have a specific question about a different compound, or if you need more detailed information, feel free to ask!


properties

IUPAC Name

1-(2-methylphenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c1-9-5-3-4-6-11(9)20-14(22)21-12-7-8-13(15(16,17)18)19-10(12)2/h3-8H,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLPJRVIAAZFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=C(N=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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